6-Bromo-1-chloro-8-fluoroisoquinoline
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Overview
Description
6-Bromo-1-chloro-8-fluoroisoquinoline is a heterocyclic aromatic compound that contains bromine, chlorine, and fluorine substituents on an isoquinoline ring Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic system fused with a benzene ring
Scientific Research Applications
6-Bromo-1-chloro-8-fluoroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It may be explored for its pharmacological properties, including its potential as an intermediate in drug synthesis.
Preparation Methods
The synthesis of 6-Bromo-1-chloro-8-fluoroisoquinoline can be achieved through various synthetic routes. One common method involves the direct halogenation of isoquinoline derivatives. For instance, starting with 6-bromo-1-hydroxyisoquinoline, selective fluorination can be performed using reagents like Selectfluor® in acetonitrile to yield the desired product . Industrial production methods may involve similar halogenation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-1-chloro-8-fluoroisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoisoquinoline derivative.
Mechanism of Action
The mechanism of action of 6-Bromo-1-chloro-8-fluoroisoquinoline involves its interaction with molecular targets through its halogen substituents. These interactions can influence the compound’s reactivity and binding affinity to various biological targets. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
6-Bromo-1-chloro-8-fluoroisoquinoline can be compared with other halogenated isoquinolines, such as:
- 6-Bromo-1-chloroisoquinoline
- 6-Bromo-8-fluoroisoquinoline
- 1-Chloro-8-fluoroisoquinoline
These compounds share similar structural features but differ in the position and type of halogen substituents. The unique combination of bromine, chlorine, and fluorine in this compound imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
IUPAC Name |
6-bromo-1-chloro-8-fluoroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-3-5-1-2-13-9(11)8(5)7(12)4-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWTZNMYQGDTCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C(C=C(C=C21)Br)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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